3-(2,2-二氯乙烯基)-2,2-二甲基环丙烷羧酸

概述

描述

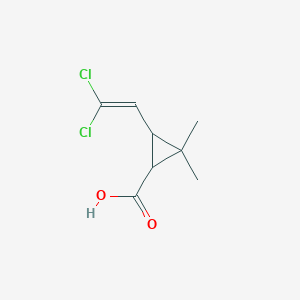

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a chemical compound with the formula C8H10Cl2O2 and a molecular weight of 209.070 .

Synthesis Analysis

The synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid involves reacting a 3-formyl-2,2-dimethyl-cyclopropane-1-carboxylic acid derivative with a dichloromethane derivative in the presence of a base at a temperature between about -50° and +50° C . The products are intermediates for the preparation of esters of pyrethroid-like insecticidal activity .Molecular Structure Analysis

The molecular structure of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid consists of a cyclopropane ring substituted with a carboxylic acid group and a 2,2-dichlorovinyl group .Physical And Chemical Properties Analysis

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is more dense than water and slightly soluble in water . It is slowly hydrolyzed in acidic media and rapidly hydrolyzed by alkalis . It is corrosive to iron and mild steel .科学研究应用

Pesticide Production

This compound is used as an important intermediate in the production of pyrethroids . Pyrethroids are a type of pesticide commonly used in agriculture to protect crops from pests.

Synthesis of Permethrin

Permethrin is a widely used insecticide, acaricide (a substance that kills mites and ticks), and insect repellent. “3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid” is used in the synthesis of permethrin .

Synthesis of Cypermethrin

Cypermethrin is another type of pyrethroid insecticide that is used in large-scale commercial agricultural applications as well as in consumer products for domestic purposes. This compound serves as a precursor in the synthesis of cypermethrin .

Production of Other Pyrethroids

In addition to permethrin and cypermethrin, this compound is also used in the synthesis of other pyrethroids such as beta-cypermethrin and fenpyrithrin .

作用机制

Target of Action

The compound, also known as 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, is an important intermediate of pyrethroids used to prepare pesticides . It primarily targets pests and mites on crops . The compound interferes with the nervous system of insects, leading to their elimination .

Mode of Action

The compound acts as both a contact and ingested poison . It inhibits acetylcholinesterase, an enzyme associated with the nervous systems of insects . This inhibition disrupts the normal functioning of the insect’s nervous system, leading to its death .

Biochemical Pathways

The compound affects the biochemical pathway involving acetylcholinesterase . By inhibiting this enzyme, it disrupts the normal transmission of nerve impulses in insects, leading to their paralysis and eventual death .

Pharmacokinetics

The compound has a high aqueous solubility and is quite volatile . Based on its chemical properties, it is unlikely to leach into groundwater .

Result of Action

The primary result of the compound’s action is the elimination of pests and mites on crops . By disrupting the normal functioning of the insect’s nervous system, it effectively controls the population of these pests .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors. For instance, its volatility might lead to its dispersion in the environment . Moreover, it has been found in urban waterways, indicating its ability to persist in certain environments . Therefore, careful management is necessary to prevent potential environmental contamination.

属性

IUPAC Name |

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMLSUSAKZVFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57112-15-9 (monosodium salt), 84057-83-0 (calcium salt) | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5028039 | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |

CAS RN |

55701-05-8, 55701-03-6 | |

| Record name | Permethric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55701-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid exert its insecticidal effect?

A1: While this Q&A focuses on the acid itself, it's important to note that this compound primarily acts as a metabolite of pyrethroid insecticides. Pyrethroids, like cypermethrin, are known to target the nervous system of insects. They interfere with the sodium channels in nerve cells, leading to prolonged neuronal excitation and ultimately paralysis and death. [, , ]

Q2: What is the molecular formula and weight of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid?

A2: The molecular formula is C8H10Cl2O2, and its molecular weight is 209.07 g/mol. [, , ]

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, researchers have used techniques like 13C NMR spectroscopy and mass spectrometry to characterize the compound and its derivatives. [, ] Electronic Circular Dichroism (ECD) and optical rotation have also been employed to determine absolute configurations. []

Q4: How stable is 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid in the environment?

A4: This compound can persist in the environment, with studies showing a half-life ranging from 8 to 17 months in sediment under both aerobic and anaerobic conditions. [] Its degradation is influenced by factors like soil temperature and moisture. [, ]

Q5: What are the major degradation pathways of this compound in soil?

A5: The primary degradation pathway involves hydrolysis of the ester bond, leading to the formation of 3-phenoxybenzoic acid and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. Further degradation of these acids can occur, leading to the release of CO2. [, ]

Q6: How is 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid metabolized in animals?

A6: Studies in laying hens have shown that this compound, when administered orally, is rapidly excreted. The identified metabolites suggest hydrolysis of the ester bond followed by oxidation of the methyl group(s) as the primary metabolic pathway. []

Q7: Can 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid bioaccumulate?

A7: Research indicates that while earthworms can accumulate residues of this compound and its conjugates, these are not further bioaccumulated by predators like quail and rats. []

Q8: How is 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid typically quantified in biological and environmental samples?

A8: Common methods include gas chromatography coupled with mass spectrometry (GC/MS) or electron capture detection (GC-ECD). These techniques allow for sensitive and selective detection of the compound in various matrices. [, , , ]

Q9: What is known about the toxicity of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid?

A9: While this specific compound might have lower toxicity compared to the parent pyrethroids, research has shown that some degradation products, including this acid, can exhibit significant fungitoxicity. []

Q10: Are there any applications of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid beyond its role as a pyrethroid metabolite?

A10: Researchers have explored the use of this compound and its derivatives in developing sensitive esterase assays. These assays utilize α-cyano-containing esters that release a fluorescent aldehyde upon hydrolysis, potentially offering advantages over existing methods. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester](/img/structure/B41618.png)

![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)

![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)

![3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B41650.png)